molecular formula C11H12INO3 B14909362 3-(4-Iodobenzamido)-2-methylpropanoic acid

3-(4-Iodobenzamido)-2-methylpropanoic acid

Cat. No.: B14909362
M. Wt: 333.12 g/mol
InChI Key: ALTCPMQUMYGLRT-UHFFFAOYSA-N
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Description

3-(4-Iodobenzamido)-2-methylpropanoic acid is an organic compound that features an amide linkage between a 4-iodobenzene ring and a 2-methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobenzamido)-2-methylpropanoic acid typically involves the following steps:

    Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and 2-methylpropanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

3-[(4-iodobenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H12INO3/c1-7(11(15)16)6-13-10(14)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

ALTCPMQUMYGLRT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O

Origin of Product

United States

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